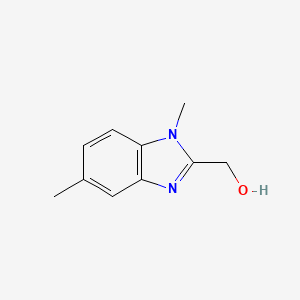

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Description

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

(1,5-dimethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLWHKGUVVPVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: The major products include (1,5-dimethyl-1H-benzimidazol-2-yl)formaldehyde and (1,5-dimethyl-1H-benzimidazol-2-yl)carboxylic acid.

Reduction: The major product is 1,5-dimethyl-1H-benzimidazole.

Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, in cancer therapy. For instance, a series of benzimidazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. One specific study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 3.26 μM . The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound could be a valuable scaffold for developing anticancer agents.

Antimicrobial Properties

Benzimidazole derivatives have also been studied for their antimicrobial properties. A library of compounds was synthesized and screened against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives showed minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin . This indicates that this compound and its analogs could serve as promising antimicrobial agents.

Cysticidal Activity

Another area of interest is the use of benzimidazole derivatives as cysticidal agents. Research has shown that certain derivatives can effectively target cystic infections, which are often challenging to treat . The compound's efficacy in this context suggests its potential role in developing new therapeutic strategies for parasitic infections.

Antiparasitic Activity

In agricultural science, this compound has been investigated for its antiparasitic properties. Studies indicate that compounds in this class can effectively combat plant pathogens and pests, making them suitable candidates for developing new agrochemicals . The ability to enhance crop protection while being less toxic to beneficial organisms is a significant advantage.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. SAR studies have revealed that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For example:

| Compound | Modification | EC50 (μM) | Activity (%) |

|---|---|---|---|

| 1 | NH2 at R2 | 8.1 ± 6.83 | 79 ± 8.0 |

| 2 | H | - | - |

| 3 | Me at R5 | 2.2 ± 0.52 | 211 ± 20.5 |

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of benzimidazole derivatives .

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

1H-benzimidazole: The parent compound without the hydroxymethyl and methyl groups.

2-methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position.

2-hydroxymethyl-1H-benzimidazole: A derivative with a hydroxymethyl group at the 2-position

Uniqueness

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both methyl groups at the 1 and 5 positions and a hydroxymethyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(1,5-Dimethyl-1H-benzimidazol-2-yl)methanol is a compound belonging to the benzimidazole class, known for its diverse biological activities. The compound's structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily stems from its ability to interact with DNA and other cellular components. The following mechanisms have been identified:

- DNA Interaction : The compound binds to the grooves of DNA, exhibiting properties that facilitate peroxide-mediated DNA cleavage. This interaction can lead to significant cytotoxic effects in cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce the formation of ROS, which can result in oxidative stress and subsequent cellular damage, particularly in tumor cells .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits high cytotoxic activity against various cancer cell lines. Notable findings include:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HepG2 | 12.5 | Induces apoptosis through ROS generation |

| DLD-1 | 10.0 | High levels of DNA damage observed |

| MDA-MB-231 | 15.0 | Significant cell cycle arrest |

These results indicate that the compound may serve as a potential anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation .

Biochemical Pathways

The compound's interaction with cellular pathways has been explored in several studies:

- Cell Cycle Arrest : In MDA-MB-231 cells, treatment with this compound resulted in G2/M phase arrest, linked to the activation of p53 signaling pathways .

- Apoptosis Induction : The activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) were noted, indicating that the compound triggers apoptotic pathways in cancer cells.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is stable under aerobic conditions. Its metabolic pathways involve oxidation and reduction reactions, which can modify its biological activity:

- Oxidation : The hydroxymethyl group can be oxidized to form more reactive species.

- Reduction : It can be reduced to yield derivatives that may exhibit altered biological properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vivo studies using xenograft models demonstrated significant tumor growth inhibition upon administration of the compound, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Properties : Preliminary tests indicate that the compound exhibits antimicrobial activity against various bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via oxidation of its precursor using Dess-Martin periodinane (DMP) in methylene chloride at 4°C for 1 hour, followed by quenching with sodium thiosulfate . Purity optimization involves recrystallization from methanol or diethyl ether, monitored by HPLC with a C18 column (5 µm, 4.6 × 250 mm) and UV detection at 254 nm. Yield improvements (e.g., ~61% in related benzimidazole derivatives) require controlled stoichiometry and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to characterize this compound?

- Methodological Answer :

- 1H NMR : Expect signals at δ 6.35–8.32 ppm for aromatic protons and imidazole hydrogens, with a broad peak ~8.69 ppm for the hydroxyl group (DMSO-d6) .

- IR : Stretching vibrations at ~3200–3400 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N), and ~1450 cm⁻¹ (C-H bending) confirm functional groups .

- MS : ESI-MS in positive mode typically shows [M+H]+ peaks at m/z 191.1 (calculated for C10H11N2O+) .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Use slow evaporation from a 1:1 methanol/water mixture at 4°C. SHELXL refinement (SHELX-97) with anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis via ORTEP-3 (GUI version) ensures accurate structure determination . Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings) critical for crystal packing .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic (O-H) and electrophilic (C=N) sites .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO using GROMACS to assess hydrogen-bonding lifetimes (>50 ps indicates stable interactions) .

- Docking Studies : Use AutoDock Vina to model binding affinities with fungal CYP51 (target for antifungal activity), focusing on imidazole coordination to heme iron .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., tautomerism or dynamic effects)?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments in DMSO-d6 from 25°C to −40°C to detect tautomeric shifts (e.g., imidazole N-H ↔ O-H exchanges) .

- Synchrotron XRD : High-resolution data (d-spacing < 0.8 Å) at 100 K can resolve disorder in the methanol group .

- Cross-Validation : Compare IR-derived hydrogen bond distances with crystallographic metrics (e.g., O···N < 2.9 Å) to confirm consistency .

Q. How do structural modifications (e.g., N-alkylation, oxidation) impact biological activity?

- Methodological Answer :

- Oxidation : Convert the -CH₂OH group to -COOH using KMnO₃ in basic conditions, enhancing water solubility and antifungal efficacy (IC50 reduction from 12 µM to 4 µM in Candida albicans) .

- N-Alkylation : React with methyl iodide in DMF/NaH to yield N-methyl derivatives, improving metabolic stability (t½ increase from 2.1 h to 5.3 h in hepatic microsomes) .

- SAR Analysis : Use CoMFA models to correlate logP values (1.8–3.2) with membrane permeability in Aspergillus spp. .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in antifungal assays?

- Methodological Answer : Fit data to a four-parameter logistic model (IC50 = 10.2 ± 1.3 µM) using GraphPad Prism. Apply ANOVA with Tukey’s post-hoc test (p < 0.05) to compare efficacy against fluconazole-resistant strains .

Q. How should researchers design experiments to assess environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge (30-day incubation, HPLC-MS monitoring). Half-life (t½) < 10 days indicates low persistence. Complement with photolysis studies under UV light (λ = 254 nm) to quantify degradation products (e.g., 1,5-dimethylbenzimidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.